Cas no 67183-18-0 (n-chloroacetyl-dl-2-amino-n-butyric acid)

n-chloroacetyl-dl-2-amino-n-butyric acid 化学的及び物理的性質
名前と識別子
-
- n-chloroacetyl-dl-2-amino-n-butyric acid
- Chloroacetyl-DL-2-amino-N-butyric acid
- N-CHLOROACETYL-DL -ALPHA-AMINO BUTYRIC ACID
- CHLOROAC-DL-2-ABU-OH
- CLAC-DL-ABU-OH
- N-CHLOROACETYL-DL-A-AMINO-BUTYRIC ACID
- AKOS024342580
- CS-0207107
- 101072-54-2
- 2-[(Chloroacetyl)amino]butanoic acid #
- N-CHLOROACETYL-DL-2-AMINO-N-BUTYRIC ACID (ALPHA-)
- Butanoic acid, 2-[(2-chloroacetyl)amino]-
- N-Chloroacetyl-dl-alpha-aminobutyric acid
- N-CHLOROACETYL-DL-2-AMINO-N-BUTYRICACID(ALPHA-)
- 2-[(2-chloroacetyl)amino]butanoic acid
- 2-[(Chloroacetyl)amino]butanoic acid
- DTXSID70308661
- 2-(2-CHLOROACETAMIDO)BUTANOIC ACID
- N-Chloroacetyl-DL-2-amino-n-butyric acid (ClAc-DL-Abu-OH)
- D89281
- CLYGVTIFEIIGIX-UHFFFAOYSA-N
- NSC-206300
- MFCD00055800
- N-Chloroacetyl-DL-2-aminobutyric Acid
- NSC206300
- 67183-18-0
-
- インチ: InChI=1S/C6H10ClNO3/c1-2-4(6(10)11)8-5(9)3-7/h4H,2-3H2,1H3,(H,8,9)(H,10,11)
- InChIKey: CLYGVTIFEIIGIX-UHFFFAOYSA-N
- ほほえんだ: CCC(C(=O)O)NC(=O)CCl
計算された属性
- せいみつぶんしりょう: 179.03500
- どういたいしつりょう: 179.035
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 66.4A^2
じっけんとくせい
- 色と性状: 。
- 密度みつど: 1.283
- ふってん: 400.5°C at 760 mmHg
- フラッシュポイント: 196°C
- 屈折率: 1.481
- PSA: 66.40000
- LogP: 0.59550
- ようかいせい: 。
n-chloroacetyl-dl-2-amino-n-butyric acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-293999-25 g |
Chloroacetyl-DL-2-amino-N-butyric acid, |
67183-18-0 | 25g |
¥1,241.00 | 2023-07-11 | ||
A2B Chem LLC | AH14514-5g |
N-CHLOROACETYL-DL-2-AMINO-N-BUTYRIC ACID |
67183-18-0 | ≥ 99% (HPLC) | 5g |
$126.00 | 2024-04-19 | |
1PlusChem | 1P00FBXU-1g |
N-CHLOROACETYL-DL-2-AMINO-N-BUTYRIC ACID |
67183-18-0 | ≥ 99% (HPLC) | 1g |
$76.00 | 2024-04-22 | |
SHENG KE LU SI SHENG WU JI SHU | sc-293999-25g |
Chloroacetyl-DL-2-amino-N-butyric acid, |
67183-18-0 | 25g |
¥1241.00 | 2023-09-05 | ||
1PlusChem | 1P00FBXU-5g |
N-CHLOROACETYL-DL-2-AMINO-N-BUTYRIC ACID |
67183-18-0 | ≥ 99% (HPLC) | 5g |
$155.00 | 2024-04-22 | |
A2B Chem LLC | AH14514-1g |
N-CHLOROACETYL-DL-2-AMINO-N-BUTYRIC ACID |
67183-18-0 | ≥ 99% (HPLC) | 1g |
$55.00 | 2024-04-19 |
n-chloroacetyl-dl-2-amino-n-butyric acid 関連文献
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
10. Back matter
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
n-chloroacetyl-dl-2-amino-n-butyric acidに関する追加情報
Introduction to n-chloroacetyl-dl-2-amino-n-butyric acid (CAS No. 67183-18-0)
The compound n-chloroacetyl-dl-2-amino-n-butyric acid (CAS No. 67183-18-0) is a significant molecule in the field of organic chemistry, particularly within the realm of amino acid derivatives. This compound has garnered attention due to its unique structural properties and potential applications in various industries, including pharmaceuticals and agrochemicals. Recent studies have shed light on its synthesis, characterization, and functionalization, making it a subject of interest for researchers worldwide.
n-chloroacetyl-dl-2-amino-n-butyric acid is a derivative of the naturally occurring amino acid, dl-2-amino-n-butyric acid. The introduction of a chloroacetyl group into its structure introduces novel chemical reactivity and biological activity. This modification enhances its potential as a building block for more complex molecules or as an intermediate in the synthesis of bioactive compounds. The compound's structure is characterized by a chiral center, which contributes to its stereochemical properties and biological interactions.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of n-chloroacetyl-dl-2-amino-n-butyric acid through various methodologies. Researchers have explored both traditional and modern techniques, including enzymatic catalysis and microwave-assisted synthesis, to optimize the production process. These methods not only improve yield but also enhance the purity of the final product, making it more suitable for high-quality applications.
The biological activity of n-chloroacetyl-dl-2-amino-n-butyric acid has been a focal point of recent studies. Investigations into its pharmacokinetics and pharmacodynamics have revealed promising results, particularly in the context of its potential use as a drug candidate. The compound has shown activity in vitro against various enzyme targets, suggesting its role in modulating cellular pathways associated with diseases such as cancer and neurodegenerative disorders.
In addition to its pharmacological applications, n-chloroacetyl-dl-2-amino-n-butyric acid has found utility in agrochemicals. Its ability to interact with plant enzymes makes it a candidate for developing novel pesticides or growth regulators. Field trials have demonstrated its efficacy in enhancing crop resilience against environmental stressors, thereby contributing to sustainable agriculture practices.
The structural versatility of n-chloroacetyl-dl-2-amino-n-butyric acid allows for further functionalization to tailor its properties for specific applications. Researchers are actively exploring methods to modify the molecule's side chains or introduce additional functional groups to expand its utility. These modifications could lead to the development of advanced materials or innovative therapeutic agents.
From an analytical standpoint, the characterization of n-chloroacetyl-dl-2-amino-n-butyric acid has been enhanced by state-of-the-art techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These tools provide detailed insights into the compound's molecular structure and purity, ensuring high standards in quality control.
In conclusion, n-chloroacetyl-dl-2-amino-n-butyric acid (CAS No. 67183-18-0) stands as a pivotal molecule with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and characterization, position it as a valuable asset in both academic research and industrial development.
67183-18-0 (n-chloroacetyl-dl-2-amino-n-butyric acid) 関連製品
- 2228987-81-1(2-(3-cyclopropylphenyl)-1-methylpiperazine)
- 1350323-81-7(4-bromo-5-chloro-1-methyl-1H-pyrazole)
- 2411265-42-2(N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide)
- 2763536-93-0((3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine)
- 2228262-46-0(3-(3-bromo-4-methylphenyl)-2-hydroxy-2-methylpropanoic acid)
- 2640972-88-7(3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea)
- 2171373-12-7(1-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidine-3-carboxylic acid)
- 2227685-20-1((2R)-4,4-dimethylhexan-2-ol)
- 2092201-69-7(methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate)
- 1286708-86-8(Phosphine oxide, diphenyl[4-(triphenylsilyl)phenyl]-)




